molecular formula C24H38N7O19P3S B1194419 malonyl-CoA CAS No. 524-14-1

malonyl-CoA

Cat. No. B1194419
CAS RN: 524-14-1
M. Wt: 853.6 g/mol
InChI Key: LTYOQGRJFJAKNA-DVVLENMVSA-N
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Description

Malonyl-CoA is a key molecule in the metabolism of cells. It serves as a precursor for fatty acid synthesis and elongation . It is also one of the building blocks for the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds .


Synthesis Analysis

Malonyl-CoA is almost exclusively derived from acetyl-CoA by the enzyme acetyl-CoA carboxylase . The carbon flux rearrangement to storage carbohydrate and amino acids synthesis affects malonyl-CoA metabolism . New processes, especially reduced lysine and arginine synthesis, were found to improve malonyl-CoA synthesis .


Molecular Structure Analysis

The molecular structure of malonyl-CoA is complex and involves several key components. The direct inhibition of mTORC1 by malonyl-CoA stems from the structural similarity between ATP and the CoA moiety . Malonyl-CoA specifically binds to the mTOR catalytic pocket, similarly to ATP .


Chemical Reactions Analysis

Malonyl-CoA plays a crucial role in various chemical reactions. It regulates GNG and TCA cycle function by controlling fat oxidation . It is also involved in the formation of malonyl-CoA in a two-step reaction consisting of the adenylation of malonate with ATP followed by malonyl transfer from malonyl-AMP to CoA .


Physical And Chemical Properties Analysis

Malonyl-CoA is a complex molecule with unique physical and chemical properties. It can be measured in complex biological samples using a liquid chromatography–mass spectrometry (LC-MS) approach . Using glass instead of plastic sample vials decreases CoA signal loss and improves the sample stability .

Scientific Research Applications

Biosensor Development for Metabolic Processes

Malonyl-CoA plays a crucial role in metabolic engineering, where it serves as a key precursor for various bio-based products. Researchers have developed Malonyl-CoA sensors in Saccharomyces cerevisiae by combining promoter engineering strategies . These sensors can be used for high-throughput screening, real-time monitoring of metabolites, and dynamic regulation of metabolic pathways, significantly advancing the field of synthetic biology .

Biopolymer Production: Poly(3-hydroxypropionate)

In the quest to replace petrochemical-based plastics, Malonyl-CoA is instrumental in the biosynthesis of biodegradable polymers like poly(3-hydroxypropionate) [poly(3HP)]. This novel biomaterial is promising due to its biocompatibility and high yield synthesis using engineered strains. Malonyl-CoA biosensors have been highlighted as a tool to optimize poly(3HP) production, showcasing the compound’s importance in environmental sustainability efforts .

Natural Product Synthesis

Malonyl-CoA is a major building block for synthesizing a wide array of natural products, including fatty acids, polyketides, phenylpropanoides, and flavonoids. These compounds have applications ranging from antibiotics and anticancer drugs to immunosuppressants and insecticides . The engineering of metabolic pathways to improve cellular Malonyl-CoA levels is a significant area of research with vast pharmaceutical implications.

Fatty Acid Biosynthesis

In the realm of biochemistry, Malonyl-CoA is utilized in fatty acid biosynthesis. The enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) transfers malonate from Malonyl-CoA to the terminal thiol of holo-acyl carrier protein (ACP), a critical step in the production of long-chain fatty acids .

Flavonoid Production

Malonyl-CoA is also a precursor for flavonoids such as naringenin, which are important for their antioxidant properties and potential health benefits. The metabolic engineering of pathways involving Malonyl-CoA can enhance the biosynthesis of these valuable compounds .

Polyketide Synthesis

Polyketides are a class of secondary metabolites with diverse structures and activities, used in various medical applications. Malonyl-CoA is a key intermediate in the synthesis of polyketides, and its availability and regulation within cells are critical for the production of these compounds .

Biofuel Production

Malonyl-CoA is involved in the production of biofuels, serving as a precursor for fatty acid compounds that can be converted into bio-based fuels. The optimization of Malonyl-CoA levels in microbial hosts is a research focus aimed at developing sustainable energy sources .

Synthetic Biology and Genetic Engineering

The manipulation of Malonyl-CoA levels and its pathway genes is a cornerstone in synthetic biology. By constructing and optimizing Malonyl-CoA sensors, researchers can fine-tune the expression of genes and achieve a dynamic balance of Malonyl-CoA, paving the way for the synthesis of various bio-based products .

Mechanism of Action

a. Fatty Acid Biosynthesis: Malonyl-CoA plays a central role in the synthesis of fatty acids. It provides 2-carbon units that elongate fatty acid chains. The enzyme acetyl-CoA carboxylase (ACC) carboxylates acetyl-CoA to form malonyl-CoA. This step requires energy from ATP. Subsequently, malonyl-CoA transfers its malonate group to the terminal thiol of holo-acyl carrier protein (ACP) via the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT). This commitment step ensures that the growing fatty acid chain remains in the cytosol for further elongation .

b. Polyketide Biosynthesis: Malonyl-CoA also participates in bacterial polyketide biosynthesis. In this process, MCAT collaborates with an acyl carrier protein (ACP) and a polyketide synthase (PKS) to form type II polyketides. These compounds have diverse biological functions, including antibiotic production and pigment synthesis .

Biochemical Pathways

Malonyl-CoA affects several pathways:

a. Cytosolic Fatty Acid Biosynthesis: Malonyl-CoA contributes to the synthesis of long-chain fatty acids in the cytosol. These fatty acids are crucial for membrane structure, energy storage, and signaling. Dysregulation of malonyl-CoA levels can impact lipid metabolism and contribute to metabolic disorders .

b. Mitochondrial Fatty Acid Synthesis (mtFASII): In mitochondria, malonyl-CoA is involved in mtFASII, where it is formed from malonic acid by malonyl-CoA synthetase (ACSF3). This pathway is distinct from cytosolic fatty acid synthesis and has implications for mitochondrial lipid homeostasis .

Action Environment

Environmental factors, such as diet and physical activity, influence malonyl-CoA levels. High-calorie intake and inactivity can dysregulate lipid metabolism, affecting malonyl-CoA availability and downstream effects.

Safety and Hazards

While malonyl-CoA plays a crucial role in various physiological processes, alterations in its levels can cause diseases such as obesity, diabetes, cancer, and cardiovascular complications .

Future Directions

The study of malonyl-CoA has broad implications for understanding cellular metabolism and disease. Future research may focus on further elucidating the role of malonyl-CoA in nutrient signaling and metabolic regulation . Additionally, engineering strategies to improve intracellular malonyl-CoA formation in industrially relevant microorganisms could enhance the productivity and product range of malonyl-CoA-derived products .

properties

IUPAC Name

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYOQGRJFJAKNA-DVVLENMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904351
Record name Malonyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malonyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

malonyl-CoA

CAS RN

524-14-1
Record name Malonyl CoA
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Record name Malonyl-CoA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04524
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Record name Malonyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(hydrogen malonyl)coenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596
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Record name Malonyl coenzyme A
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Record name Malonyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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